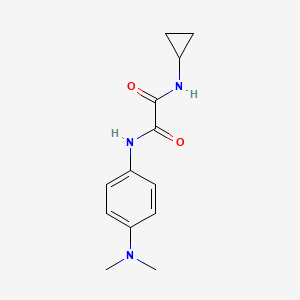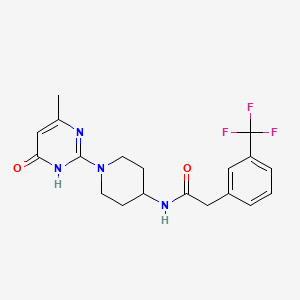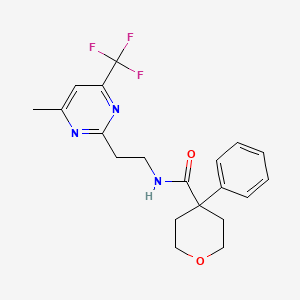
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential anticancer activity by inducing selective nucleolar stress and apoptosis in cancer cells.
作用機序
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has also been shown to have activity against cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to induce selective nucleolar stress and apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.
実験室実験の利点と制限
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has several advantages as a research tool. It has been extensively studied for its potential anticancer activity and has been shown to have activity against a broad range of cancer types. It has also been shown to selectively induce nucleolar stress and apoptosis in cancer cells, while sparing normal cells. However, this compound has some limitations as a research tool. It is a relatively new compound and its long-term safety profile is not yet fully understood. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide. One area of focus is the development of combination therapies that can enhance its anticancer activity. Another area of focus is the development of more potent and selective RNA polymerase I inhibitors. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, there is interest in further understanding the mechanism of action of this compound, particularly its effects on cancer stem cells.
合成法
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with 4-(dimethylamino)benzaldehyde to form an imine intermediate. The imine intermediate is then reacted with oxalyl chloride to form the oxalamide product. The final product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
N1-cyclopropyl-N2-(4-(dimethylamino)phenyl)oxalamide has been extensively studied for its potential anticancer activity. It has been shown to selectively induce nucleolar stress and apoptosis in cancer cells by inhibiting RNA polymerase I transcription. This leads to the downregulation of ribosomal RNA synthesis and subsequent nucleolar stress, which triggers the activation of p53 and the induction of apoptosis. This compound has been shown to have activity against a broad range of cancer types, including breast, ovarian, lung, and prostate cancer.
特性
IUPAC Name |
N-cyclopropyl-N'-[4-(dimethylamino)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-16(2)11-7-5-10(6-8-11)15-13(18)12(17)14-9-3-4-9/h5-9H,3-4H2,1-2H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAHLBAPZBDCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2689667.png)
![Ethyl 4-[[2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2689668.png)

![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2689675.png)


![3-({4-[(Oxolan-2-ylmethyl)amino]quinazolin-2-yl}amino)phenol](/img/structure/B2689680.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2689681.png)
![N-tert-butyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2689682.png)
